5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid
Overview
Description
5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid: is an organic compound with the molecular formula C10H10ClNO4 This compound is characterized by the presence of a chloropropanoyl group attached to an amino group, which is further connected to a hydroxybenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxybenzoic acid and 2-chloropropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chloropropanoyl chloride is added dropwise to a solution of 2-hydroxybenzoic acid in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pH, and reaction time is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chloropropanoyl moiety, converting it to an alcohol.
Substitution: The chlorine atom in the chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, making it a candidate for biochemical research.
Medicine:
Pharmaceutical Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.
Comparison with Similar Compounds
2-Hydroxybenzoic Acid (Salicylic Acid): Known for its use in acne treatment and as an anti-inflammatory agent.
2-Chlorobenzoic Acid: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
5-Amino-2-chlorobenzoic Acid:
Uniqueness: 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid is unique due to the presence of both a chloropropanoyl group and a hydroxybenzoic acid structure, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
5-(2-chloropropanoylamino)-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-5(11)9(14)12-6-2-3-8(13)7(4-6)10(15)16/h2-5,13H,1H3,(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWZPOOZQRQDGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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